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molecular formula C10H12N2O4S B8693040 Dimethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate

Dimethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate

Cat. No. B8693040
M. Wt: 256.28 g/mol
InChI Key: OJKOHFRPOATBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026243B2

Procedure details

A mixture of 2-(6-methylsulfanyl-pyrimidin-4-yl)-malonic acid dimethyl ester 3 (3.35 g, 13 mmol) and sodium methoxide (0.300 ml of 25% w/v solution, 1.30 mmol, 0.1 eq.) in MeOH (100 ml) is heated at 60° C. for 3 hours. The reaction mixture is cooled to room temperature, neutralized with 1N HCl solution (1.30 mL) and concentrated. The residue, is extracted with ethyl acetate. The organic layer is washed with brine and dried over Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 50% to afford (6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester as a yellow oil. 1H NMR 400 MHz (CDCl3) δ 8.86 (s, 1H), 7.18 (s, 1H), 3.73 (s, 3H), 3.70 (s, 2H), 2.55 (s, 3H).
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4]([C:9]1[CH:14]=[C:13]([S:15][CH3:16])[N:12]=[CH:11][N:10]=1)C(OC)=O.C[O-].[Na+].Cl>CO>[CH3:1][O:2][C:3](=[O:17])[CH2:4][C:9]1[CH:14]=[C:13]([S:15][CH3:16])[N:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=NC=NC(=C1)SC)=O
Name
sodium methoxide
Quantity
0.3 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue, is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes from 0% to 50%

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=NC=NC(=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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